Bienvenue dans la boutique en ligne BenchChem!

Domitroban

Thromboxane Receptor Binding TP Antagonist Affinity Platelet Pharmacology

Domitroban (formerly S-145; INN domitroban; calcium salt designation S-1452, brand name Anboxan) is a synthetic, non-prostanoid thromboxane A2 (TXA2) receptor (TP receptor) antagonist belonging to the phenylsulfonylamino-bicycloheptenoic acid class. It possesses a rigid norbornane (bicyclo[2.2.1]heptane) core scaffold that distinguishes it structurally from most other TP antagonists, which are typically built upon linear alkyl, indole, or tetrahydronaphthalene frameworks.

Molecular Formula C20H27NO4S
Molecular Weight 377.5 g/mol
CAS No. 112966-96-8
Cat. No. B1670876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomitroban
CAS112966-96-8
Synonyms5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid
calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate
S 145
S 145, (+-)-isomer
S 145, (-)-isomer
S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer
S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer
S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer
S-145
S-1452
Molecular FormulaC20H27NO4S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESC1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O
InChIInChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1
InChIKeyPWTCIBWRMQFJBC-ZEMKZVSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Domitroban (CAS 112966-96-8) Procurement-Relevant Profile: A Structurally Distinct Thromboxane A2 Receptor Antagonist with Clinically Validated PD Durability


Domitroban (formerly S-145; INN domitroban; calcium salt designation S-1452, brand name Anboxan) is a synthetic, non-prostanoid thromboxane A2 (TXA2) receptor (TP receptor) antagonist belonging to the phenylsulfonylamino-bicycloheptenoic acid class [1]. It possesses a rigid norbornane (bicyclo[2.2.1]heptane) core scaffold that distinguishes it structurally from most other TP antagonists, which are typically built upon linear alkyl, indole, or tetrahydronaphthalene frameworks [2]. Domitroban acts as a competitive antagonist at the TP receptor with partial agonistic activity in vascular smooth muscle preparations, and its calcium salt form (S-1452) advanced to Phase III clinical trials in Japan for thrombosis and cerebral thrombosis, reached preregistration for asthma, and completed Phase II for allergic rhinitis before development was discontinued [1][3].

Why Generic Substitution Among TP Receptor Antagonists Fails for Domitroban-Specific Research


The TP receptor antagonist class encompasses structurally and pharmacologically diverse molecules including Domitroban (norbornane core), Ramatroban (indole-based, dual TP/CRTh2 antagonist), Daltroban (linear sulfonamide), Terutroban (tetrahydronaphthalene), SQ29,548 (prostanoid-like bicyclic), and ONO3708 [1]. Despite sharing the same primary target (TBXA2R), these compounds diverge substantially in binding affinity (Ki spanning ~0.75 nM to ~62 nM), dissociation kinetics, receptor selectivity profiles, and tissue-specific pharmacodynamics [2][3]. Domitroban's extremely slow dissociation from the TP receptor generates a pharmacodynamic effect that persists long after plasma clearance — a property not shared by many class members and one that fundamentally alters experimental dosing paradigms in both in vitro washout studies and in vivo models [2]. Direct interchange without accounting for these differences risks invalidating dose-response relationships, confounding PD readouts, and wasting procurement resources.

Domitroban Quantitative Differentiation Guide: Head-to-Head Evidence Versus Closest TP Antagonist Comparators


Superior Binding Affinity: Domitroban (S-145) Ki 0.75 nM vs. SQ29,548 (8.7 nM) and ONO3708 (3.7 nM) in Human Platelet Membranes

In a direct head-to-head radioligand binding study using human platelet membranes, [3H]S-145 (Domitroban) demonstrated a binding affinity (Kd) of 0.75 nM in the presence of 20 mM MgCl2. Under identical experimental conditions, the reference TP antagonists [3H]SQ29,548 and [3H]ONO3708 exhibited Kd values of 8.7 nM and 3.7 nM, respectively [1]. An independent study in rat washed platelets further confirmed a Ki of 2.5 nM for Domitroban in displacing [3H]U-46619, with consistent potency observed across rat, rabbit, and human platelet preparations [2].

Thromboxane Receptor Binding TP Antagonist Affinity Platelet Pharmacology

Exceptionally Slow Dissociation Kinetics: Domitroban Displays a Dissociation Rate Constant (K-1) Dramatically Lower than SQ29,548 and ONO3708 Across Species

Kinetic analysis in the same head-to-head study revealed that the dissociation rate constant (K-1) for [3H]S-145 (Domitroban) from platelet TP receptors was 'much smaller' than those of [3H]SQ29,548 and [3H]ONO3708. This observation was consistently reproduced in platelet membranes from human, rat, and rabbit, indicating that the extremely slow dissociation is a compound-intrinsic property rather than a species-specific artifact [1]. The authors explicitly linked this slow dissociation to the long-lasting pharmacodynamic characteristics of Domitroban observed in vivo [1].

Receptor Kinetics Dissociation Rate Sustained Target Engagement

Prostanoid Receptor Selectivity: Domitroban Shows No Binding to PGE1, PGD2, PGF2α, or Prostacyclin Receptors at Functional Antagonist Concentrations

In selectivity profiling against a panel of prostanoid receptors on rat platelet membranes, Domitroban (S-145) at concentrations relevant to its TP receptor antagonism showed no inhibitory activity for [3H]PGE1, [3H]iloprost (PGI2/IP receptor), [3H]PGD2, or [3H]PGF2α binding [1]. By comparison, Ramatroban (Bay u 3405/Baynas) is a known dual antagonist of both the TP receptor (Ki = 4.3–13 nM) and the CRTh2 receptor (PGD2 receptor), and its Ki for TP (4.3–13 nM) is significantly weaker than Domitroban's Ki (0.75–2.5 nM) [2][3]. This difference in selectivity profile means that Ramatroban simultaneously modulates two distinct signaling pathways (TXA2 and PGD2), complicating interpretation in disease models where these pathways intersect, whereas Domitroban provides a cleaner, TP-selective pharmacological tool [2].

Receptor Selectivity Off-Target Profiling Prostanoid Receptor Panel

In Vivo Bronchoconstriction Efficacy: S-1452 (Domitroban Calcium) Demonstrates Sub-Microgram per kg Potency with 7-Hour PD Duration, Surpassing OKY-046 by Orders of Magnitude

In anesthetized guinea pigs, oral administration of S-1452 (the calcium salt of Domitroban) dose-dependently inhibited bronchoconstriction induced by intravenous U-46619 (a TXA2 mimetic) with an ED50 of 0.006 mg/kg [1]. For comparison, the TXA2 synthase inhibitor OKY-046 (ozagrel) failed to inhibit U-46619-induced bronchoconstriction entirely, demonstrating a fundamental mechanistic distinction between TP receptor antagonism and TXA2 synthase inhibition [1]. S-1452 also inhibited bronchoconstriction induced by PGD2, PGF2α, LTD4, and PAF with ED50 values of 0.031, 0.112, 0.033, and 0.115 mg/kg, respectively [1]. Furthermore, S-1452 completely suppressed antigen-induced bronchoconstriction in passively sensitized guinea pigs at 0.1 mg/kg, whereas OKY-046 required 300 mg/kg (a 3,000-fold higher dose) to achieve only partial inhibition [1]. The inhibitory effect of S-1452 persisted for up to 7 hours after a single oral dose [1]. In isolated guinea pig lung parenchymal strips, S-1452 exhibited competitive antagonism of U-46619 with a pA2 value of 8.9 [1].

Asthma Model Bronchoconstriction In Vivo Pharmacology

Pharmacokinetic-Pharmacodynamic Dissociation: S-1452 Plasma t1/2 of 0.4–0.5 h vs. Platelet Aggregation Inhibition Persisting >6–9 h

In a clinical pharmacokinetic study in healthy volunteers, S-1452 (calcium salt of Domitroban) administered orally at 10, 25, and 50 mg was rapidly absorbed with a peak plasma concentration (Tmax) at 0.5 h, followed by rapid elimination with a half-life (t1/2) of 0.4–0.5 h; the drug was undetectable in plasma by 6 h post-dose [1]. Despite this rapid plasma clearance, inhibition of U-46619-induced platelet aggregation persisted for more than 6 h after a single dose [1]. A repeated-administration study confirmed that at 50 mg twice daily for 8 days, U-46619-induced platelet aggregation inhibition persisted for up to 9 h post-dose, with the 15th dose producing significantly greater inhibition than the 1st dose, while pharmacokinetic parameters remained unchanged (no accumulation) [2]. A food-effect study further demonstrated that although food reduced Cmax by 47% and prolonged Tmax from 0.5 to 1.9 h, the inhibitory effect on platelet aggregation at the 50 mg dose maintained comparable magnitude and 9-h duration under both fed and fasted conditions [3].

Pharmacokinetics Pharmacodynamics Platelet Aggregation PK-PD Modeling

Norbornane Scaffold Structural Differentiation: A Rigid Bicyclo[2.2.1]heptane Core Enabling Stereospecific Recognition and High-Affinity Binding

Domitroban incorporates a bicyclo[2.2.1]heptane (norbornane) core with four defined stereocenters (1R,2S,3S,4S), a structural feature absent from all other clinically studied TP antagonists [1][2]. The principal comparators employ fundamentally different scaffolds: Terutroban uses a tetrahydronaphthalene core, Daltroban and Sulotroban use linear phenylsulfonamide-ethylbenzene chains, Ramatroban incorporates an indole-based structure, and SQ29,548 is built on a prostanoid-like bicyclic framework [3]. Kinetic studies demonstrated that the binding of (+)-S-145 to the TP receptor is stereospecific; the (-)-isomer displays a different binding mode [2]. The rank orders of potency (Ki) for a series of TXA2/PGH2 ligands at inhibiting [3H]-(+)-S-145 binding were highly correlated with those determined for [3H]-(-)-S-145 binding, confirming that both enantiomers recognize the same receptor site but with distinct binding kinetics that may contribute to the observed functional differences [2].

Structural Biology Stereochemistry Medicinal Chemistry Scaffold Differentiation

Domitroban Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Respiratory Disease Models Requiring Sustained TP Receptor Blockade After Single Oral Dosing

The guinea pig bronchoconstriction data demonstrate that oral S-1452 (Domitroban calcium) at 0.1 mg/kg completely suppresses antigen-induced airway constriction, with a PD duration exceeding 7 hours [1]. Combined with human PK-PD data showing >9-hour platelet inhibition despite a 0.5-hour plasma half-life, Domitroban is optimal for asthma and allergic airway inflammation models where once-daily oral dosing with minimal animal handling is required [2][3]. The 3,000-fold potency advantage over the synthase inhibitor OKY-046 in antigen challenge models makes Domitroban the economical choice for longitudinal in vivo respiratory studies [1].

Thrombosis and Platelet Aggregation Studies Requiring High-Affinity, Washout-Resistant TP Antagonism

Domitroban's Ki of 0.75–2.5 nM at the platelet TP receptor, combined with its extremely slow dissociation rate, makes it particularly suitable for thrombosis models where sustained receptor occupancy is critical — including collagen-induced thrombosis, pulmonary thromboembolism, and ischemic stroke models [1][2]. The compound's selectivity (no binding to PGE1, PGD2, PGF2α, or prostacyclin receptors) ensures that anti-thrombotic effects can be unambiguously attributed to TP receptor blockade without confounding modulation of vasodilatory prostanoid pathways [1]. The clinical trial data in cerebral thrombosis (Phase III in Japan) further validate the translational relevance of this application [3].

Allergic Rhinitis and Nasal Mucosal Pharmacology: Clinically Validated TP Receptor Target Engagement

Autoradiography studies using radiolabeled (+)-S-145 confirmed specific TP receptor binding exclusively on smooth muscle layers of venous sinusoids and arterioles in human nasal mucosa, with no binding to epithelium or nasal glands [1]. The Ki of (+)-S-145 was 2.5 nM in human nasal mucosa, approximately 6-fold more potent than Bay u 3405 (Ki = 15.4 nM) [1]. These receptor localization and affinity data, together with the Phase II clinical development of S-1452 for allergic rhinitis (discontinued post-Phase II), position Domitroban as a well-characterized tool for nasal mucosal pharmacology, particularly for studies examining TP-receptor-mediated vasoconstriction and mucosal edema [1][2].

Renal Injury and Proteinuria Models: Antiproteinuric Efficacy Independent of Hemodynamic Confounds

Domitroban has demonstrated significant proteinuria reduction in animal models of renal injury, including rat diabetic nephropathy and murine lupus nephritis [1]. Unlike non-selective anti-inflammatory agents, Domitroban achieves this effect through specific TP receptor antagonism without directly modulating COX or lipoxygenase pathways. Combined with its lack of affinity for prostacyclin (IP) and PGE2 (EP) receptors — which mediate renoprotective vasodilation — Domitroban offers a targeted approach to dissect TXA2-specific contributions to glomerular injury [2]. Researchers procuring Domitroban for renal studies benefit from the compound's established in vivo dosing parameters and PK-PD relationship, reducing the need for extensive pilot pharmacokinetic studies [3].

Quote Request

Request a Quote for Domitroban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.